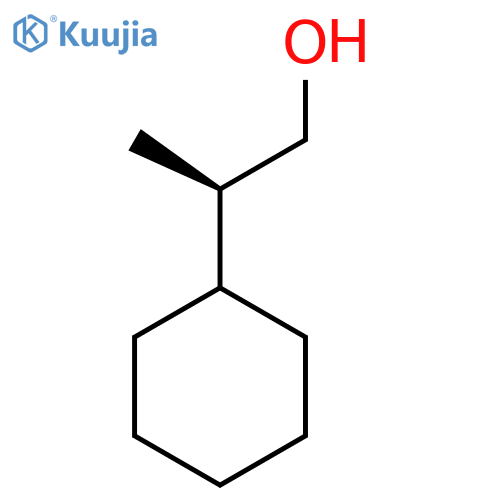Cas no 120201-26-5 ((2R)-2-cyclohexylpropan-1-ol)
(2R)-2-シクロヘキシルプロパン-1-オールは、光学活性を有するシクロヘキシル基を側鎖に持つ一級アルコールである。この化合物の(R)-エナンチオマーは高い立体選択性を特徴とし、不斉合成における重要な中間体として利用可能である。分子内のヒドロキシル基は求核反応やエステル化反応に適しており、医薬品中間体や機能性材料の合成において有用な構造単位を提供する。シクロヘキシル環の立体障害により特定の立体配座を安定化できるため、分子設計において立体特異性の制御が可能となる点が特長である。また、比較的安定な物性を示すため、取り扱いや保存が容易である。

(2R)-2-cyclohexylpropan-1-ol structure
商品名:(2R)-2-cyclohexylpropan-1-ol
(2R)-2-cyclohexylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- SCHEMBL9921613
- 120201-26-5
- (2R)-2-cyclohexylpropan-1-ol
- AT30515
- EN300-6506534
-
- インチ: 1S/C9H18O/c1-8(7-10)9-5-3-2-4-6-9/h8-10H,2-7H2,1H3/t8-/m0/s1
- InChIKey: IRIVQXLOJHCXIE-QMMMGPOBSA-N
- ほほえんだ: OC[C@H](C)C1CCCCC1
計算された属性
- せいみつぶんしりょう: 142.135765193g/mol
- どういたいしつりょう: 142.135765193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 84.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 20.2Ų
(2R)-2-cyclohexylpropan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6506534-0.5g |
(2R)-2-cyclohexylpropan-1-ol |
120201-26-5 | 0.5g |
$1577.0 | 2023-05-31 | ||
| Enamine | EN300-6506534-10.0g |
(2R)-2-cyclohexylpropan-1-ol |
120201-26-5 | 10g |
$7065.0 | 2023-05-31 | ||
| Enamine | EN300-6506534-0.25g |
(2R)-2-cyclohexylpropan-1-ol |
120201-26-5 | 0.25g |
$1513.0 | 2023-05-31 | ||
| Enamine | EN300-6506534-1.0g |
(2R)-2-cyclohexylpropan-1-ol |
120201-26-5 | 1g |
$1643.0 | 2023-05-31 | ||
| Enamine | EN300-6506534-0.1g |
(2R)-2-cyclohexylpropan-1-ol |
120201-26-5 | 0.1g |
$1447.0 | 2023-05-31 | ||
| Enamine | EN300-6506534-0.05g |
(2R)-2-cyclohexylpropan-1-ol |
120201-26-5 | 0.05g |
$1381.0 | 2023-05-31 | ||
| Enamine | EN300-6506534-2.5g |
(2R)-2-cyclohexylpropan-1-ol |
120201-26-5 | 2.5g |
$3220.0 | 2023-05-31 | ||
| Enamine | EN300-6506534-5.0g |
(2R)-2-cyclohexylpropan-1-ol |
120201-26-5 | 5g |
$4764.0 | 2023-05-31 |
(2R)-2-cyclohexylpropan-1-ol 関連文献
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
120201-26-5 ((2R)-2-cyclohexylpropan-1-ol) 関連製品
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 68551-17-7(Isoalkanes, C10-13)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
